

An In-depth Technical Guide to the Thermodynamic Properties of n-Perfluorobutane

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Compound of Interest

Compound Name: Perfluorobutane

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This technical guide provides a comprehensive overview of the essential thermodynamic properties of n-**perfluorobutane** (C₄F₁₀). Designed for researchers, scientists, and professionals in drug development, this document compiles critical data from peer-reviewed literature and established chemical databases. It details experimental methodologies for property determination and visualizes key workflows and relationships to facilitate understanding and application in research settings.

Core Thermodynamic Properties of n-Perfluorobutane

n-**Perfluorobutane** is a fluorocarbon valued for its chemical inertness, high density, and unique thermodynamic characteristics.[1] These properties make it a substance of interest in various applications, including as a potential component in advanced drug delivery systems or as a contrast agent in medical imaging.[2][3] An accurate understanding of its thermodynamic behavior is paramount for the design and optimization of processes involving this compound.

The following tables summarize key quantitative data for the thermodynamic properties of n-**perfluorobutane**.

Table 1: General and Critical Properties of n-**Perfluorobutane**

Property	Value	Units
Molar Mass	238.03	g/mol
Normal Boiling Point	-1.7 to -2.1	°C
Melting Point	-128 to -129	°C
Critical Temperature (Tc)	113.2	°C
Critical Pressure (Pc)	2.32	MPa
Critical Density (pc)	627.68	kg/m ³
Acentric Factor (ω)	0.372	-

Sources:[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Temperature-Dependent Properties of n-Perfluorobutane

Temperature (°C)	Vapor Pressure (kPa)	Liquid Density (kg/m ³)	Saturated Vapor Density (kg/m ³)
-40	25.3	1750	-
-20	60.8	1690	-
0	129.7	1630	-
20	243.2	1560	-
25	330.3	1540	-
40	415.7	1490	-
60	678.9	1410	-
80	1054.0	1320	-
100	1571.0	1200	-
113.2 (Tc)	2322.4 (Pc)	627.68 (pc)	627.68 (pc)

Sources:[\[1\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Enthalpy and Heat Capacity of n-Perfluorobutane

Property	Value	Units	Conditions
Enthalpy of Vaporization (ΔH_{vap})	96.3	kJ/kg	At Normal Boiling Point
Liquid Heat Capacity ($C_{p,\text{liquid}}$)	1.25	kJ/(kg·K)	At 25 °C
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	-	kJ/(kg·K)	-

Sources:[4][8]

Experimental Protocols for Property Determination

The accurate measurement of thermodynamic properties is crucial for the development of reliable models and process simulations. The following sections describe generalized experimental methodologies for determining the key properties of n-perfluorobutane.

Vapor Pressure Measurement

The vapor pressure of n-perfluorobutane can be determined using static or dynamic methods. The static method is often preferred for its accuracy.

Generalized Protocol for Static Vapor Pressure Measurement:

- **Sample Preparation:** A high-purity sample of n-perfluorobutane is obtained. The sample is degassed to remove any dissolved air or other non-condensable impurities, typically by several freeze-pump-thaw cycles.
- **Apparatus:** A thermostatted equilibrium cell connected to a high-precision pressure transducer is used. The temperature of the cell is controlled with a circulating fluid bath to within ± 0.01 K.
- **Procedure:**

- A small amount of the purified liquid n-**perfluorobutane** is introduced into the evacuated equilibrium cell.
- The cell is brought to the desired temperature and allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
- The pressure and temperature are recorded.
- This process is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement

The density of both liquid and vapor phases of n-**perfluorobutane** is a function of temperature and pressure. A vibrating tube densimeter is a common and accurate instrument for these measurements.

Generalized Protocol for Density Measurement using a Vibrating Tube Densitometer:

- Calibration: The densimeter is calibrated using fluids of known density, such as dry nitrogen and distilled water, over the desired temperature and pressure range.
- Sample Loading: The n-**perfluorobutane** sample is introduced into the vibrating U-tube of the densimeter.
- Measurement: The instrument measures the resonant frequency of the U-tube, which is related to the density of the fluid inside. The temperature and pressure of the sample are precisely controlled and recorded.
- Data Acquisition: Density measurements are taken at various temperatures and pressures to map out the P-V-T behavior of n-**perfluorobutane**.

Heat Capacity Measurement

The heat capacity of n-**perfluorobutane** can be measured using calorimetric techniques, such as adiabatic calorimetry or Differential Scanning Calorimetry (DSC).

Generalized Protocol for Liquid Heat Capacity Measurement using DSC:

- **Sample Preparation:** A known mass of liquid n-**perfluorobutane** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **DSC Measurement:** The sample and reference pans are placed in the DSC instrument. The instrument subjects the pans to a controlled temperature program, typically a linear heating ramp.
- **Data Analysis:** The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This heat flow difference is used to calculate the specific heat capacity of the sample at a given temperature. The measurement is typically repeated with a standard material of known heat capacity, such as sapphire, for calibration.

Enthalpy of Vaporization Measurement

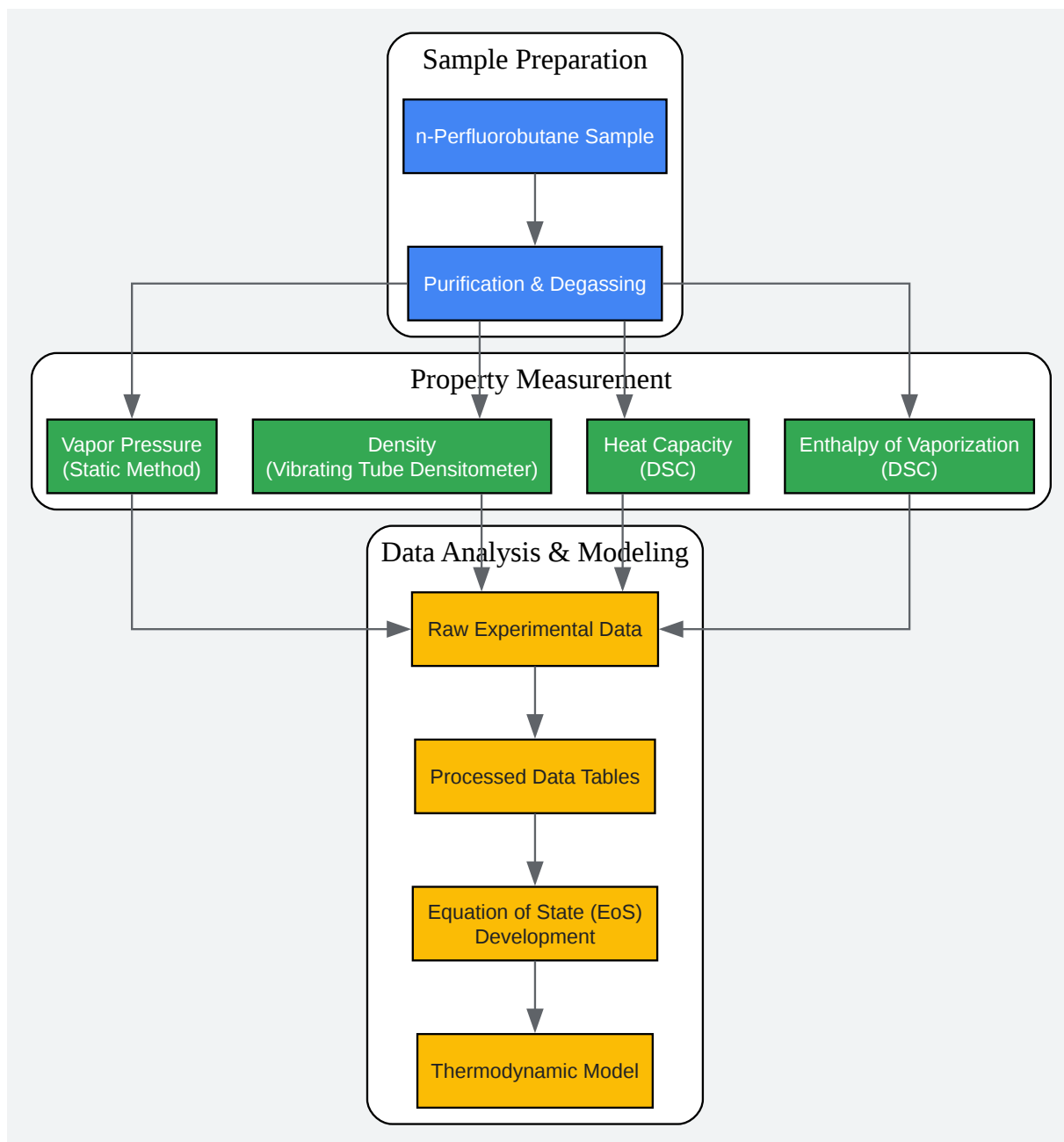
The enthalpy of vaporization can be determined either directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Generalized Protocol for Enthalpy of Vaporization Measurement using DSC:

- **Apparatus:** A Differential Scanning Calorimeter is used.
- **Procedure:**
 - A small, accurately weighed sample of n-**perfluorobutane** is placed in a volatile sample pan.
 - The sample is heated at a constant rate through its boiling point.
 - The DSC records the heat flow into the sample as a function of temperature.
- **Data Analysis:** An endothermic peak is observed at the boiling point. The area of this peak is integrated to determine the total heat absorbed during vaporization, from which the enthalpy of vaporization is calculated.^[9]

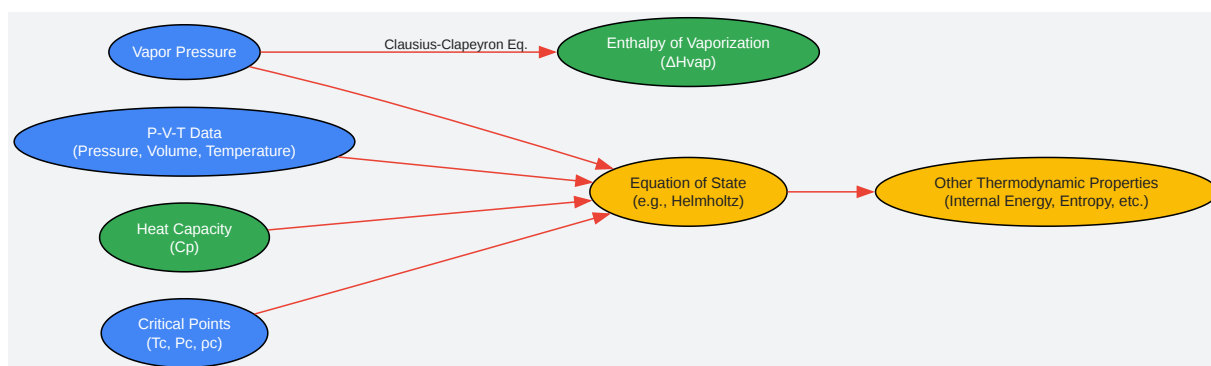
Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between the thermodynamic properties of **n-perfluorobutane**.



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Caption: Generalized workflow for the experimental determination and modeling of thermodynamic properties.



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Caption: Logical relationships between key thermodynamic properties and the Equation of State.

Conclusion

This guide provides a foundational understanding of the thermodynamic properties of **n-perfluorobutane** for research applications. The tabulated data offer a quick reference for key values, while the generalized experimental protocols provide a starting point for laboratory measurements. The visualizations illustrate the interconnectedness of these properties and the general workflow for their characterization. For in-depth modeling and simulation, it is recommended to consult comprehensive equations of state, such as those based on the Helmholtz energy, which are developed from extensive experimental data.[6][10]

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